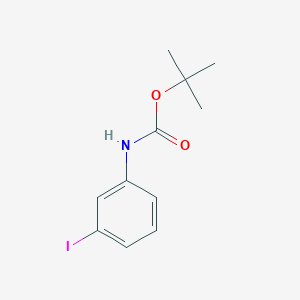
2-Cyclobuten-1-one, 3-amino-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobuten-1-one, 3-amino-2-phenyl- is an organic compound with a unique structure featuring a cyclobutene ring substituted with an amino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for 2-Cyclobuten-1-one, 3-amino-2-phenyl- involves the cyclization of acyl ketene dithioacetals. This method allows for a one-pot synthesis, which is highly efficient and yields the desired product with good selectivity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Cyclobuten-1-one, 3-amino-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to form different derivatives.
Substitution: This reaction can replace the amino group or phenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
2-Cyclobuten-1-one, 3-amino-2-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Cyclobuten-1-one, 3-amino-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Phenylcyclobut-2-en-1-amine hydrochloride: This compound is similar in structure but lacks the amino group on the cyclobutene ring.
4-Quinolone derivatives: These compounds are formed from the rearrangement of 2-Cyclobuten-1-one, 3-amino-2-phenyl- and have different chemical properties.
Uniqueness
2-Cyclobuten-1-one, 3-amino-2-phenyl- is unique due to its specific substitution pattern on the cyclobutene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
157464-27-2 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-amino-2-phenylcyclobut-2-en-1-one |
InChI |
InChI=1S/C10H9NO/c11-8-6-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6,11H2 |
InChI Key |
AOLXNVTYYJLRQH-UHFFFAOYSA-N |
SMILES |
C1C(=C(C1=O)C2=CC=CC=C2)N |
Canonical SMILES |
C1C(=C(C1=O)C2=CC=CC=C2)N |
Synonyms |
2-Cyclobuten-1-one, 3-amino-2-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


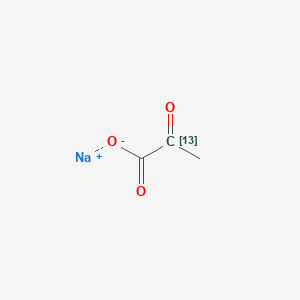



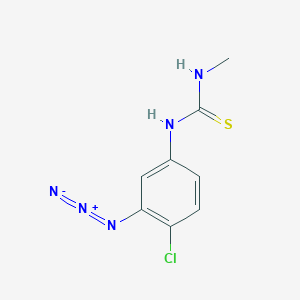


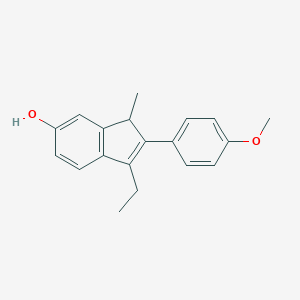
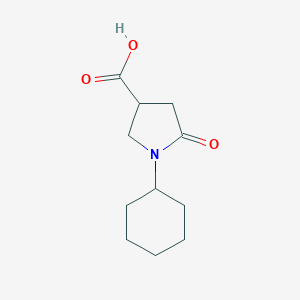
![(3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B119273.png)

